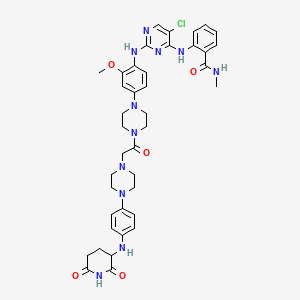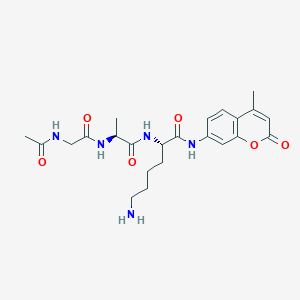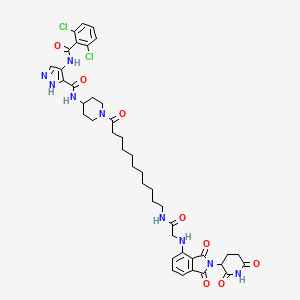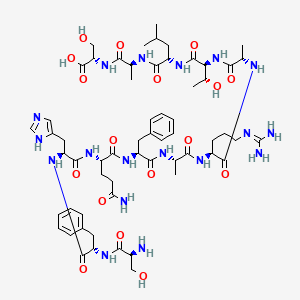
PROTAC EGFR degrader 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC EGFR degrader 8 (T-184) is a proteolysis targeting chimera (PROTAC) that selectively degrades the epidermal growth factor receptor (EGFR). This compound has shown significant efficacy in inhibiting the growth of various cell lines, including H1975, PC-9, and HCC827, with IC50 values of 7.72 nM, 121.9 nM, and 14.21 nM, respectively .
Méthodes De Préparation
The preparation of PROTAC EGFR degrader 8 involves several synthetic routes and reaction conditions. One common method includes the use of a linker to connect the EGFR binding element with an E3 ubiquitin ligase ligand. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve a clear solution .
Analyse Des Réactions Chimiques
PROTAC EGFR degrader 8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
PROTAC EGFR degrader 8 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool for studying protein degradation and the ubiquitin-proteasome system.
Biology: It helps in understanding the role of EGFR in various cellular processes and diseases.
Medicine: It has potential therapeutic applications in treating cancers that overexpress EGFR, such as non-small cell lung cancer (NSCLC).
Industry: It is used in the development of targeted protein degradation therapies and drug discovery
Mécanisme D'action
The mechanism of action of PROTAC EGFR degrader 8 involves the selective degradation of EGFR through the ubiquitin-proteasome system. The compound binds to EGFR and recruits an E3 ubiquitin ligase, which ubiquitinates the target protein. This ubiquitination marks the protein for degradation by the proteasome, leading to the reduction of EGFR levels in the cell .
Comparaison Avec Des Composés Similaires
PROTAC EGFR degrader 8 is unique in its high selectivity and potency in degrading EGFR. Similar compounds include:
Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR binding element and has shown efficacy in degrading EGFR in HCC827 and H3255 cells.
PROTAC EGFR degrader 5: This compound effectively degrades EGFRDel19 in HCC827 cells and induces apoptosis.
PROTAC EGFR degrader 6: This compound uses a different E3 ubiquitin ligase ligand and has shown efficacy in degrading EGFRDel19 in HCC827 cells.
This compound stands out due to its high selectivity and potency, making it a promising candidate for further research and therapeutic development.
Propriétés
Formule moléculaire |
C40H46ClN11O5 |
|---|---|
Poids moléculaire |
796.3 g/mol |
Nom IUPAC |
2-[[5-chloro-2-[4-[4-[2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperazin-1-yl]acetyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C40H46ClN11O5/c1-42-38(55)29-5-3-4-6-31(29)45-37-30(41)24-43-40(48-37)46-32-12-11-28(23-34(32)57-2)51-19-21-52(22-20-51)36(54)25-49-15-17-50(18-16-49)27-9-7-26(8-10-27)44-33-13-14-35(53)47-39(33)56/h3-12,23-24,33,44H,13-22,25H2,1-2H3,(H,42,55)(H,47,53,56)(H2,43,45,46,48) |
Clé InChI |
YDHBIZKMLPNNQN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C(=O)CN5CCN(CC5)C6=CC=C(C=C6)NC7CCC(=O)NC7=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)






![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)

![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


